molecular formula C29H27N5O2 B2741528 5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-32-1

5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2741528
CAS No.: 1021210-32-1
M. Wt: 477.568
InChI Key: IHSPQHAOTCUDKF-UHFFFAOYSA-N
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Description

5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C29H27N5O2 and its molecular weight is 477.568. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Pyrazolo[4,3-c]pyridine core : Known for various pharmacological properties.
  • Piperazine moiety : Often associated with psychoactive effects and modulation of neurotransmitter systems.
  • Naphthalen-1-ylmethyl group : May enhance lipophilicity and cellular uptake.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC24H30N4O2
Molecular Weight398.53 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar pyrazolo-pyridine structures showed potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells:

  • IC50 Values : Compounds derived from similar scaffolds have shown IC50 values ranging from 0.39 μM to 3.16 μM against MCF-7 cells, indicating strong cytotoxic potential .

Antitubercular Activity

In the search for novel anti-tubercular agents, compounds with the pyrazolo-pyridine framework have been synthesized and tested against Mycobacterium tuberculosis. For example:

  • Activity Results : Some derivatives demonstrated IC90 values between 3.73 μM and 4.00 μM, indicating effectiveness against resistant strains of tuberculosis .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors related to tumor growth or infection pathways. Docking studies suggest that it may interact with targets involved in cell proliferation and apoptosis.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo-pyridine derivatives revealed that compounds structurally related to This compound exhibited significant cytotoxic effects on cancer cell lines. The study highlighted the importance of the piperazine moiety in enhancing bioactivity.

Study 2: Anti-Tubercular Properties

Another investigation focused on the anti-tubercular activity of similar compounds found that certain derivatives had promising results against Mycobacterium tuberculosis. The research emphasized the need for further development of these compounds as potential therapeutic agents.

Properties

IUPAC Name

5-methyl-7-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O2/c1-31-19-25(27-26(20-31)29(36)34(30-27)23-11-3-2-4-12-23)28(35)33-16-14-32(15-17-33)18-22-10-7-9-21-8-5-6-13-24(21)22/h2-13,19-20H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSPQHAOTCUDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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